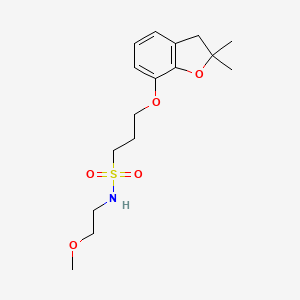
3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C16H25NO5S and its molecular weight is 343.44. The purity is usually 95%.
BenchChem offers high-quality 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure
- Synthesis Techniques and Structural Analysis : The synthesis of compounds related to 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide involves multi-step reactions, with a key step being copper-free Huisgen cycloaddition, as demonstrated in the preparation of similar compounds (Fall et al., 2021). Advanced techniques like IR, NMR, and elemental analysis are employed for structural determination.
Chemical Reactions and Properties
- Photoisomerization and Chemical Transformations : Research has shown that certain chemical compounds, similar in structure to 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide, undergo significant photoisomerization and other transformations under specific conditions (Kowalewski & Margaretha, 1993). These transformations are crucial for understanding the chemical behavior and potential applications of such compounds.
Biological and Medical Applications
- Antibacterial and Antifungal Activities : Certain derivatives of 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide have been studied for their antibacterial and antifungal properties. For instance, compounds synthesized for their potential in medical applications have shown promising biological activities, indicating their relevance in developing new therapeutic agents (Aly & El-Mohdy, 2015).
Photodynamic Therapy
- Applications in Photodynamic Therapy : Research on similar compounds has highlighted their potential in photodynamic therapy, especially in cancer treatment. For example, the synthesis of new zinc phthalocyanine derivatives has shown high singlet oxygen quantum yield, an essential factor for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Catalysis
- Catalytic Properties : Studies have also explored the catalytic properties of similar compounds, particularly in reactions involving sulfur ylides. These compounds exhibit significant potential in catalysis due to their unique reaction mechanisms and high yields (He et al., 2019).
Hydrodeoxygenation
- Hydrodeoxygenation Processes : The transformation of oxygenated compounds like 2,3-dihydrobenzofuran, which bears structural similarity to 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide, has been studied over NiMoP/Al2O3 catalysts. This research provides insights into deoxygenation processes important in petrochemical and renewable energy sectors (Romero et al., 2009).
Eigenschaften
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-16(2)12-13-6-4-7-14(15(13)22-16)21-9-5-11-23(18,19)17-8-10-20-3/h4,6-7,17H,5,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOCKWFWROBGFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

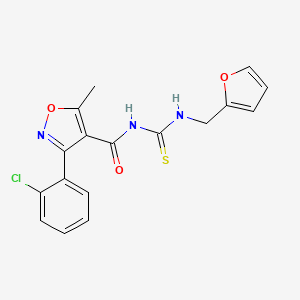
![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2400967.png)
![N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2400971.png)

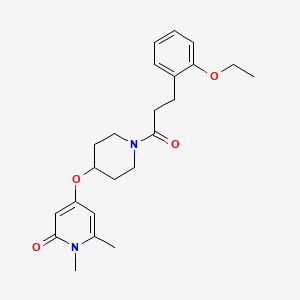
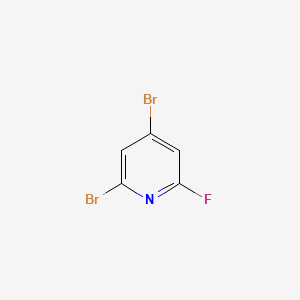
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2400977.png)
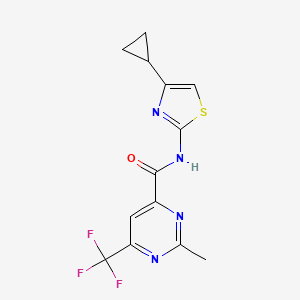
![3,4-diethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2400980.png)
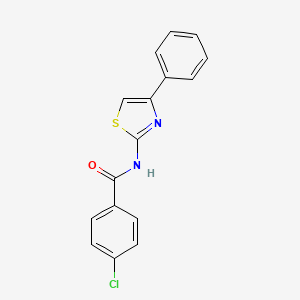
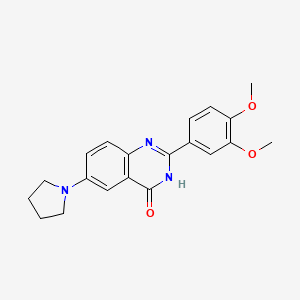
![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2400983.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one](/img/structure/B2400984.png)